molecular formula C22H66O9Si10 B1607239 Docosamethyldecasiloxane CAS No. 556-70-7

Docosamethyldecasiloxane

Cat. No. B1607239
CAS RN: 556-70-7
M. Wt: 755.6 g/mol
InChI Key: BWOVCDPFYDQAMX-UHFFFAOYSA-N
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Description

Docosamethyldecasiloxane is a chemical compound with the molecular formula C22H66O9Si10 . It has an average mass of 755.609 Da and a monoisotopic mass of 754.239929 Da .


Molecular Structure Analysis

The Docosamethyldecasiloxane molecule contains a total of 106 bonds, including 40 non-H bond(s) and 18 rotatable bond(s) . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the Docosamethyldecasiloxane molecule .


Physical And Chemical Properties Analysis

Docosamethyldecasiloxane has a density of 0.9±0.1 g/cm3, a boiling point of 480.1±28.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It has an enthalpy of vaporization of 71.6±3.0 kJ/mol and a flash point of 235.0±24.4 °C . The index of refraction is 1.427, and it has a molar refractivity of 206.9±0.3 cm3 . It has 9 H bond acceptors, 0 H bond donors, and 18 freely rotating bonds .

Scientific Research Applications

Application in Thermal Energy Storage

Docosahexaenoic acid (DHA) has been researched for its potential in thermal energy storage. A study focused on the preparation and characterization of microencapsulated docosane, which included DHA, as a phase change material for thermal energy storage. This material was found to have good potential for applications such as solar space heating due to its thermal properties and stability (Alkan, Sari, Karaipekli, & Uzun, 2009).

Role in Brain Function and Disease

DHA, a major ω-3 fatty acid enriched in the brain, synapses, and retina, has been associated with neuronal function, cancer, and inflammation. Research has shown that deficiencies in DHA are linked to issues in these areas. For instance, studies have demonstrated that DHA is essential for normal brain development and function. It has been implicated in the enhancement of memory-related functions and may provide protection against learning impairments in Alzheimer's disease models (Hashimoto et al., 2002).

Involvement in Inflammation and Resolution

DHA is known to generate docosanoids in response to stress or damage, which play significant roles in regulating inflammatory responses. These docosanoids are involved in reducing leukocyte infiltration and blocking cytokine production in glial cells, highlighting their importance in inflammation and resolution processes (Ariel et al., 2005).

Effects on Metabolism and Synthesis in Human Cells

Research has also been conducted on the synthesis of DHA in human skin fibroblasts. It was found that DHA formation in human cells occurs through a pathway involving 24-carbon n-3 fatty acid intermediates and retroconversion, a process significantly affected in cells with peroxisomal biogenesis disorders (Moore et al., 1995).

Impact on Vascular Smooth Muscle Cells

DHA has been studied for its effects on large-conductance Ca2+-activated K+ channels and voltage-dependent K+ channels in rat coronary artery smooth muscle cells. It was found to activate BKCa channels and block KV channels, indicating its potential role in vascular smooth muscle cell function and vasorelaxation (Lai et al., 2009).

Safety And Hazards

According to the safety data sheet, Docosamethyldecasiloxane is harmful if swallowed, in contact with skin, or if inhaled . It is advised to use personal protective equipment as required and to wash hands thoroughly after handling . In case of ingestion, skin contact, or inhalation, medical advice should be sought .

properties

IUPAC Name

[dimethyl(trimethylsilyloxy)silyl]oxy-[[[[[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H66O9Si10/c1-32(2,3)23-34(7,8)25-36(11,12)27-38(15,16)29-40(19,20)31-41(21,22)30-39(17,18)28-37(13,14)26-35(9,10)24-33(4,5)6/h1-22H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOVCDPFYDQAMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H66O9Si10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060307
Record name Decasiloxane, docosamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

755.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Docosamethyldecasiloxane

CAS RN

556-70-7
Record name Docosamethyldecasiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=556-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decasiloxane, docosamethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decasiloxane, docosamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
Y FUJITA, M NAKAYAMA, K KANBARA… - Eisei kagaku, 1989 - jstage.jst.go.jp
… Only diethoxyethyl adipate in two brands and docosamethyldecasiloxane in one brand were common components of men’s hair care products (hair liquid, hair tonic and hair rinse), and …
Number of citations: 10 www.jstage.jst.go.jp
藤田義彦, 中山睦男, 神原敬三, 中山信子, 三尾直樹… - 衛生化学, 1989 - jlc.jst.go.jp
… Only diethoxyethyl adipate in two brands and docosamethyldecasiloxane in one brand were common components of men's hair care products (hair liquid, hair tonic and hair rinse), and …
Number of citations: 4 jlc.jst.go.jp
S Lee, HB Moon, GJ Song, K Ra, WC Lee… - Science of the total …, 2014 - Elsevier
Siloxanes are widely used in various industrial applications as well as in personal care products. Despite their widespread use and potential toxic effects, few studies have reported on …
Number of citations: 67 www.sciencedirect.com
FP Adams, JB Carmichael… - Journal of Polymer …, 1967 - Wiley Online Library
… Hexadecamethylheptasiloxane ( MODN ) and docosamethyldecasiloxane (MODaM) were distilled for use in rearrangement reactions. Gadiquid chromatography indicated that each …
Number of citations: 4 onlinelibrary.wiley.com
Z Cheng, X Qiu, X Shi, T Zhu - Environmental Pollution, 2021 - Elsevier
… D 5 and D 6 were confirmed using individual standards, and L 7 through docosamethyldecasiloxane (L 10 ) were confirmed using the standard of PDMS containing L 5 …
Number of citations: 5 www.sciencedirect.com
J Feng, F Zhang, J Zhao, W Guo, J Sun - Journal of Chromatography A, 2018 - Elsevier
PDMS 200 fluid (the mixture) was used as standard for quantification of linear dimethylsiloxanes (L5-L16) in environmental matrices. However, the quantification of individual …
Number of citations: 6 www.sciencedirect.com
Y Wang, ZF Zhang, XJ Xu, C Chen, JB Xu… - Bioresource Technology …, 2019 - Elsevier
Current approaches of polydimethylsiloxanes (PDMS) treatment mostly rely on transferring from the liquid phase to other phases (gas and solid), leaving secondary pollution risks. In …
Number of citations: 7 www.sciencedirect.com
YD Lei, F Wania, D Mathers - Journal of Chemical & Engineering …, 2010 - ACS Publications
The isothermal retention times of seven cyclic (D 4 to D 10 ) and nine linear (L 5 to L 13 ) dimethylsiloxane oligomers on a nonpolar gas chromatographic column were determined at …
Number of citations: 57 pubs.acs.org
D Ambrose, C Tsonopoulos… - Journal of Chemical & …, 2009 - ACS Publications
This review is part 11 of a series of contributions by the critical properties group of the previous IUPAC Commission I.2 on Thermodynamics, Subcommittee on Thermodynamic Data and …
Number of citations: 18 pubs.acs.org
F Gharagheizi, P Ilani-Kashkouli, A Kamari… - Fluid phase …, 2014 - Elsevier
In this communication, the quantitative structure–property relationship (QSPR) strategy is applied to estimate the refractive indices of pure organic chemical compounds. In order to …
Number of citations: 8 www.sciencedirect.com

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